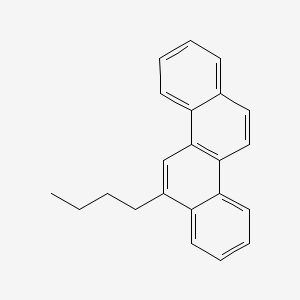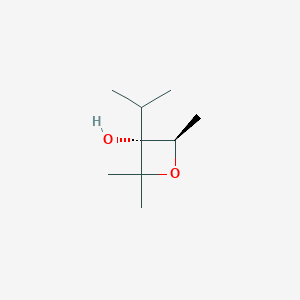
6-Butylchrysene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Butylchrysene is a polycyclic aromatic hydrocarbon with the molecular formula C22H20 and a molecular weight of 284.39 g/mol . It is a derivative of chrysene, which is known for its carcinogenic properties . This compound is primarily used in research settings, particularly in the field of proteomics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Butylchrysene typically involves the alkylation of chrysene. One common method is the Friedel-Crafts alkylation, where chrysene reacts with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the carcinogenic nature of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 6-Butylchrysene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Hydrogenation can reduce the aromatic rings to form partially or fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of chrysenequinone and other oxygenated derivatives.
Reduction: Formation of tetrahydro-6-butylchrysene.
Substitution: Introduction of alkyl or acyl groups at various positions on the aromatic rings.
Aplicaciones Científicas De Investigación
6-Butylchrysene is primarily used in scientific research, particularly in the following areas:
Chemistry: Studying the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Investigating the biological effects and potential carcinogenicity of polycyclic aromatic hydrocarbons.
Medicine: Exploring its potential as a model compound for studying the metabolism and toxicity of similar carcinogenic compounds.
Industry: Used as a reference material in analytical chemistry and environmental monitoring.
Mecanismo De Acción
The mechanism of action of 6-Butylchrysene involves its interaction with cellular components, leading to various biological effects. It is known to bind to DNA, forming adducts that can cause mutations and potentially lead to cancer . The compound’s metabolism involves the activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular macromolecules .
Comparación Con Compuestos Similares
Chrysene: The parent compound, known for its carcinogenic properties.
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with well-documented carcinogenicity.
6-Methylchrysene: A methylated derivative of chrysene with similar properties.
Uniqueness of 6-Butylchrysene: this compound is unique due to the presence of a butyl group, which can influence its chemical reactivity and biological effects. The butyl group can affect the compound’s solubility, making it more lipophilic compared to its parent compound, chrysene .
Propiedades
IUPAC Name |
6-butylchrysene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20/c1-2-3-8-17-15-22-18-10-5-4-9-16(18)13-14-21(22)20-12-7-6-11-19(17)20/h4-7,9-15H,2-3,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQKMLMKECCWEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrido[2,3-e][1,4]oxazepine](/img/structure/B569830.png)



![2,5-Bis{[(2-ethylhexyl)oxy]carbonyl}](/img/structure/B569835.png)
![2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]-rac-TimololEther](/img/structure/B569842.png)


